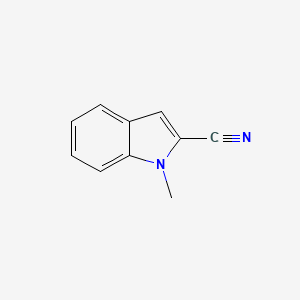

1-Methyl-1h-indole-2-carbonitrile

Description

BenchChem offers high-quality 1-Methyl-1h-indole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1h-indole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCOGYNDZDYYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed overview of 1-Methyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its chemical identity, synthesis, spectroscopic characterization, and safety considerations, serving as a vital resource for professionals in drug discovery and development.

Core Chemical Identifiers and Properties

1-Methyl-1H-indole-2-carbonitrile is a derivative of the indole scaffold, a prevalent structural motif in numerous biologically active compounds. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 60680-97-9[1] |

| Molecular Formula | C₁₀H₈N₂[1] |

| Molecular Weight | 156.18 g/mol [1] |

| IUPAC Name | 1-methyl-1H-indole-2-carbonitrile |

| SMILES | CN1C=C(C#N)C2=CC=CC=C12 |

| Appearance | White to off-white crystalline solid |

Synthesis and Purification

The synthesis of 1-Methyl-1H-indole-2-carbonitrile can be achieved through a two-step process starting from the commercially available 1-methyl-1H-indole. The initial step involves the formylation of 1-methyl-1H-indole to produce 1-methyl-1H-indole-2-carbaldehyde, which is then converted to the corresponding carboxamide and subsequently dehydrated to yield the target nitrile.

Synthesis of 1-Methyl-1H-indole-2-carboxamide

A common method for the formylation of indoles is the Vilsmeier-Haack reaction. This involves the treatment of 1-methyl-1H-indole with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group at the C2 position. The resulting 1-methyl-1H-indole-2-carbaldehyde can then be oxidized to the corresponding carboxylic acid, followed by amidation to yield 1-methyl-1H-indole-2-carboxamide.

Dehydration of 1-Methyl-1H-indole-2-carboxamide to 1-Methyl-1H-indole-2-carbonitrile

The crucial step in the synthesis is the dehydration of the carboxamide to the nitrile. A well-established method for this transformation is the use of a dehydrating agent such as phosphorus(V) oxychloride (POCl₃).[2][3]

Experimental Protocol:

Materials:

-

1-methyl-1H-indole-2-carboxamide

-

Phosphorus(V) oxychloride (POCl₃)

-

Anhydrous chloroform (CHCl₃) or other suitable aprotic solvent

-

25% Ammonium hydroxide (NH₄OH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform.

-

Slowly add phosphorus(V) oxychloride (4.0 equivalents) dropwise to the suspension at room temperature. The choice of a significant excess of POCl₃ ensures the complete conversion of the amide.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the dehydration reaction.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a 25% aqueous ammonium hydroxide solution. This step neutralizes the excess POCl₃ and the acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent to afford pure 1-Methyl-1H-indole-2-carbonitrile.

Caption: Synthetic workflow for the dehydration of 1-methyl-1H-indole-2-carboxamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group at the C2 position.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The carbon atom at the C2 position, to which the nitrile is attached, will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to the C-H stretching and bending vibrations of the aromatic rings and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely involve the loss of the methyl group (CH₃) and other characteristic fragmentations of the indole ring.

Potential Applications and Biological Relevance

Indole and its derivatives are fundamental building blocks in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2] The 2-cyanoindole moiety, in particular, is a valuable precursor for the synthesis of more complex heterocyclic systems and has been identified in molecules with diverse pharmacological profiles, including use as antagonist molecules.[2] While specific biological activities for 1-Methyl-1H-indole-2-carbonitrile have not been extensively reported, its structural similarity to other biologically active indoles suggests its potential as a scaffold for the development of new therapeutic agents. Further research into its pharmacological properties is warranted.

Safety and Handling

Conclusion

References

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

-

PubChem. 1-Methylindole. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

-

Potts, K. T., & Saxton, J. E. (1960). 1-Methylindole. Organic Syntheses, 40, 68. [Link]

-

RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

-

NIST. 1H-Indole, 2-methyl-. [Link]

-

NIST. 1H-Indole, 1-methyl-. [Link]

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.[Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

NIST. 1H-Indole-2-carbonitrile, 3-methyl-. [Link]

-

SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Journal of King Saud University - Science. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.[Link]

-

Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Frontiers in Chemistry, 12. [Link]

-

Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

-

NIST. 1H-Indole-2-carbonitrile, 3-methyl-. [Link]

-

Zhang, M., et al. (2024). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 268, 117231. [Link]

-

International Journal of Trend in Scientific Research and Development. A synthesis and biological evaluation of indole derivatives. [Link]

-

Liu, Z., et al. (2018). Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Silanes. DSpace@MIT. [Link]

-

Semantic Scholar. [PDF] Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

-

Wikipedia. 1-Methylindole. [Link]

-

Heravi, M. M., et al. (2004). DABCO–POCl 3 , a Mild Dehydrating Agent for the Preparation of Nitriles from Aldoximes. ResearchGate. [Link]

-

van der Heijden, K. (2023). Alternative routes for dehydration of an alcohol in the synthesis of 12-epi-Fischerindole U isothiocyanate. Student Theses - Faculty of Science and Engineering. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indole-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing research and development.[1] This document provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-Methyl-1H-indole-2-carbonitrile can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, scale, and the specific challenges encountered. The two primary strategies are:

-

Post-Modification of the Indole Core: This common approach involves first securing the indole-2-carbonitrile scaffold and then performing N-methylation, or vice-versa.

-

Ring-Forming Cyclization: This strategy constructs the substituted indole ring from acyclic precursors, such as in the Fischer Indole Synthesis.

Core Synthetic Pathways

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem 1: Low Yield or Incomplete N-Methylation

Question: My N-methylation of indole or indole-2-carbonitrile is sluggish, incomplete, or results in a low yield. What are the common causes and how can I improve it?

Answer: Low yield in N-methylation is a frequent issue stemming from the choice of base, methylating agent, and solvent. The indole nitrogen is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation without causing unwanted side reactions.

Causality & Solutions:

-

Base Strength and Solubility: A base must be strong enough to deprotonate the indole NH. However, overly reactive bases like sodium amide (NaNH₂) in liquid ammonia, while effective, can be hazardous and require specialized equipment.[2] Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃).

-

NaH: A strong, non-nucleophilic base. Its effectiveness is often limited by its poor solubility. Ensure you are using a high-quality, oil-free dispersion and an appropriate polar aprotic solvent like DMF or THF.

-

KOH/DMSO: A powerful and practical combination. The basicity of KOH is significantly enhanced in DMSO, facilitating complete deprotonation.[3]

-

Cs₂CO₃: Often provides excellent results due to its higher solubility and the "cesium effect," which promotes faster alkylation. It is considered a milder and highly effective option.[4]

-

-

Methylating Agent Reactivity and Safety:

-

Traditional Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive but are also toxic and carcinogenic, posing significant handling and disposal challenges, especially at scale.[5]

-

Greener Alternatives: Dimethyl carbonate (DMC) is an environmentally safer and less toxic alternative.[5] It requires higher temperatures (e.g., reflux in DMF at ~130 °C) but provides high yields and purity, making it suitable for large-scale production.

-

Solid Methylating Agents: Phenyl trimethylammonium iodide (PhMe₃NI) is a safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselective N-methylation with high functional group tolerance.[4][6][7]

-

Comparative Summary of N-Methylation Conditions:

| Methylating Agent | Base | Solvent | Temperature | Key Advantages & Disadvantages |

| Methyl Iodide (MeI) | NaH | DMF/THF | 0 °C to RT | Pro: High reactivity, low temp. Con: Toxic, volatile, potential for C-alkylation.[2] |

| Dimethyl Sulfate (DMS) | NaOH/KOH | Dioxane/Water | RT | Pro: High reactivity, inexpensive. Con: Highly toxic, corrosive.[5] |

| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | ~130 °C (reflux) | Pro: Low toxicity, eco-friendly. Con: Requires high temperature.[5] |

| PhMe₃NI | Cs₂CO₃ | Toluene | 110 °C | Pro: Safe, solid reagent, high monoselectivity. Con: Higher reagent cost.[4] |

Problem 2: Poor Regioselectivity (C3 vs. C2 Cyanation)

Question: I am trying a direct C-H cyanation of 1-methylindole, but the reaction yields the 3-cyano isomer as the major product. How can I achieve C2-selectivity?

Answer: This is a classic challenge rooted in the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[8] Direct C-H cyanation methods often favor the thermodynamically stable C3 product.[9]

Causality & Solutions:

To achieve C2-cyanation, a strategy that circumvents direct electrophilic attack at the C3 position is required.

-

Directed Ortho Metalation (DoM): This is not a common strategy for indole itself due to the reactivity of the pyrrole ring.

-

Halogen-to-Nitrile Exchange: The most reliable method is to pre-install a halogen (e.g., bromine or iodine) at the C2 position and then perform a metal-catalyzed cyanation. This is a two-step process but offers excellent regiocontrol.

-

2-Halogenation: 2-Iodo or 2-bromo-1-methylindole can be prepared from 1-methylindole using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under controlled conditions.

-

Palladium- or Copper-Catalyzed Cyanation: The resulting 2-halo-1-methylindole can then be subjected to cyanation using a palladium or copper catalyst. This is a well-established transformation for aryl halides.[10][11]

-

Problem 3: Low Yield in Metal-Catalyzed Cyanation of 2-Halo-1-methylindole

Question: My palladium-catalyzed cyanation of 2-bromo-1-methylindole gives a low yield. What factors should I investigate?

Answer: Low yields in cross-coupling reactions are typically due to catalyst deactivation, suboptimal reaction conditions, or issues with the cyanide source.

Troubleshooting Workflow:

Caption: Troubleshooting logic for metal-catalyzed cyanation.

-

Catalyst Deactivation: Excess cyanide ions can coordinate to the palladium center and deactivate the catalyst.[11] Using zinc cyanide (Zn(CN)₂) is often advantageous as it releases cyanide ions more slowly, maintaining the active catalytic species.

-

Copper vs. Palladium: While palladium catalysis is common, copper-catalyzed Rosenmund-von Braun type reactions are also highly effective and can sometimes be more cost-effective.[11][12]

-

Reaction Conditions: These reactions require anhydrous conditions and are typically run in polar aprotic solvents like DMF or NMP at elevated temperatures (110-150 °C) to ensure sufficient reaction rates.[13]

Problem 4: Inefficient Dehydration of 1-Methyl-1H-indole-2-carboxamide

Question: I am synthesizing the nitrile by dehydrating 1-methyl-1H-indole-2-carboxamide, but the reaction is incomplete or produces significant impurities. What are the best practices?

Answer: The dehydration of a primary amide to a nitrile is a standard transformation, but the indole nucleus can be sensitive to harsh acidic conditions. The choice of dehydrating agent and careful temperature control are critical.

Causality & Solutions:

-

Choice of Dehydrating Agent:

-

Phosphorus oxychloride (POCl₃): This is a very common and effective reagent for this transformation. The reaction is typically run in a non-reactive solvent like chloroform or dichloromethane, often with gentle heating.[14] An excess of POCl₃ (up to 4 equivalents) may be required to drive the reaction to completion.

-

Thionyl Chloride (SOCl₂): Another powerful dehydrating agent, but it can lead to chlorination side products on the electron-rich indole ring if conditions are not carefully controlled.

-

Trifluoroacetic Anhydride (TFAA): A potent but expensive option that often works under milder conditions, sometimes in the presence of a base like pyridine or triethylamine to scavenge the acid byproduct.

-

-

Work-up Procedure: The work-up is crucial. The reaction mixture is typically quenched by slowly adding it to a cold aqueous base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the acidic reagent and precipitate the product.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 1-Methyl-1H-indole-2-carbonitrile?

For reliability and scalability, a two-step sequence starting from 1-methyl-1H-indole-2-carboxylic acid is often preferred.

-

Amide Formation: Convert the carboxylic acid to the primary amide (1-methyl-1H-indole-2-carboxamide) using standard methods (e.g., SOCl₂ followed by ammonia).

-

Dehydration: Dehydrate the amide to the target nitrile using a reagent like POCl₃.[14] This route avoids the regioselectivity issues of direct cyanation and the potential toxicity of metal-cyanide reagents, offering a clear and controllable pathway to the final product.

Q2: Can the Fischer Indole Synthesis be used for this target molecule?

Yes, the Fischer Indole Synthesis is a viable, though potentially lower-yielding, approach.[15][16][17] The synthesis would involve the acid-catalyzed cyclization of the N-methylphenylhydrazone of a suitable 2-oxopropanenitrile precursor. However, the required carbonyl starting material may not be readily available, and the reaction can produce side products. The post-modification strategy is generally more direct.

Q3: What are the key safety considerations when working with cyanide reagents?

Cyanide salts (NaCN, KCN, CuCN, Zn(CN)₂) are acutely toxic.[10][18]

-

ALWAYS work in a well-ventilated chemical fume hood.

-

NEVER allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

-

Have an emergency plan and a cyanide antidote kit (e.g., amyl nitrite) available.

-

Quench all cyanide-containing waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.[12]

Q4: What analytical methods are best for monitoring reaction progress and confirming product identity?

-

Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The chemical shifts and coupling patterns of the protons on the indole ring will confirm the C2-substitution pattern.[19]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) functional group.[19]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Section 4: Detailed Experimental Protocols

Protocol 1: Dehydration of 1-Methyl-1H-indole-2-carboxamide with POCl₃

This protocol is adapted from a general procedure for the synthesis of indole-2-carbonitriles.[14]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-indole-2-carboxamide (1.0 equiv.) in dry chloroform (approx. 15 mL per gram of amide).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC until the starting amide is consumed.

-

Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a cold (0 °C) 25% aqueous ammonium hydroxide solution. Slowly and carefully pour the reaction mixture into the ammonium hydroxide solution with vigorous stirring. Caution: Exothermic reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-Methyl-1H-indole-2-carbonitrile.

Protocol 2: N-Methylation of Indole using Dimethyl Carbonate (DMC)

This protocol is based on a greener method for indole N-methylation.[5]

-

Setup: To a round-bottom flask, add indole-2-carbonitrile (1.0 equiv.), potassium carbonate (K₂CO₃, ~1.5 equiv.), and dimethylformamide (DMF, approx. 7 mL per gram of indole).

-

Reagent Addition: Add dimethyl carbonate (DMC, 3.0 equiv.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 130 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Quenching: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to ~5 °C.

-

Precipitation & Extraction: Slowly add cold water to precipitate the crude product. If an oil forms, extract the mixture with an appropriate solvent like tert-butyl methyl ether (TBME).

-

Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

-

Banwell, M. G., et al. (2003). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters, 5(14), 2493–2496. [Link]

-

Patel, R. I., et al. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(18), 4007-4028. [Link]

-

Wikipedia. (n.d.). Cyanation. [Link]

-

Radzhabov, M. M., et al. (2017). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Journal of the American Chemical Society, 139(10), 3845–3851. [Link]

-

Kim, J., & Chang, S. (2012). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters, 14(15), 3920–3923. [Link]

-

Beaudoin, D., & Taillefer, M. (2011). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 88, 348. [Link]

-

Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

-

Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

-

Shieh, W.-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 601–605. [Link]

-

Chen, C., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5224–5232. [Link]

-

O'Brien, Z., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. [Link]

-

Templ, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

-

Sciencemadness Discussion Board. (2012). Methylation of indole? [Link]

-

Potts, K. T., & Saxton, J. E. (1960). 1-METHYLINDOLE. Organic Syntheses, 40, 68. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5308. [Link]

-

Mamedova, G. A., et al. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1032-1042. [Link]

-

ResearchGate. (n.d.). Indole synthesis via an Ullmann coupling/reductive cyclization sequence. [Link]

-

Gorgani, L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1094. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Ellwood, S., et al. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(20), 6146-6153. [Link]

-

Jiao, N., et al. (2012). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications, 48(38), 4618-4620. [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

ResearchGate. (2021). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]

-

ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]

-

University of Regensburg. (n.d.). Sandmeyer Reaction. [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Sharma, V., et al. (2010). Synthesis of Medicinally Important Indole Derivatives: A Review. Advanced Materials Letters, 1(3), 198-209. [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). INDOLE. Organic Syntheses, 5, 71. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cyanation - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cyanation - Contract Manufacturing & Custom Synthesis [ganeshremedies.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

common impurities in 1-Methyl-1h-indole-2-carbonitrile and their removal

A Guide to Identifying and Removing Common Impurities for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-Methyl-1H-indole-2-carbonitrile. This document is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven protocols for identifying and removing common impurities associated with this versatile synthetic intermediate. Ensuring the purity of your starting materials is paramount for reproducible results and the integrity of your downstream applications. This guide will equip you with the knowledge to troubleshoot purity issues and implement effective purification strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the quality and purification of 1-Methyl-1H-indole-2-carbonitrile.

Q1: What are the most common impurities I might find in my 1-Methyl-1H-indole-2-carbonitrile sample?

A1: Impurities can originate from several sources, including the synthetic route, subsequent handling, and storage. They can be broadly categorized as follows:

-

Unreacted Starting Materials: The most common impurity is the precursor, 1H-indole-2-carbonitrile .[1] Its presence indicates an incomplete N-methylation reaction. Depending on the methylating agent used, residual agents like dimethyl carbonate or their byproducts may also be present.[2][3][4]

-

Synthesis-Related Byproducts: Side reactions during the N-methylation step can generate isomeric impurities or other modified indole structures. For instance, if the synthesis of the indole-2-carbonitrile precursor was imperfect, you might carry over impurities from that initial stage.[5][6][7]

-

Degradation Products: Indole derivatives can be susceptible to oxidation and hydrolysis.[7] Exposure to air, light, or moisture can lead to the formation of colored, often polymeric, materials. Hydrolysis of the nitrile group to 1-methyl-1H-indole-2-carboxamide or further to 1-methyl-1H-indole-2-carboxylic acid is also a possibility, especially under non-neutral pH conditions.

-

Residual Solvents: Solvents used during the reaction (e.g., DMF, Toluene) or purification (e.g., Ethyl Acetate, Hexane, Methanol) may be retained in the final product.[7]

Q2: My sample of 1-Methyl-1H-indole-2-carbonitrile has a pink or brownish tint, whereas I expected an off-white solid. Is it impure?

A2: Yes, discoloration is a strong indicator of impurity. Pure 1-Methyl-1H-indole-2-carbonitrile should be a white to off-white or pale yellow solid. Pink, brown, or dark yellow hues typically point to the presence of trace oxidation or degradation byproducts.[7] While these may be present in small quantities, they can interfere with sensitive downstream reactions or biological assays.

Q3: How can I perform a quick qualitative assessment of my sample's purity?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose. A single, well-defined spot under UV visualization is indicative of high purity. The presence of multiple spots confirms the presence of impurities. A common and effective eluent system for this analysis is a mixture of hexane and ethyl acetate. Unreacted 1H-indole-2-carbonitrile, being more polar due to the N-H bond, will typically have a lower Rf value (travel less far up the plate) than the N-methylated product.

Q4: What are the primary laboratory methods for purifying 1-Methyl-1H-indole-2-carbonitrile?

A4: The two most effective and widely used purification techniques are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities with different solubility profiles, while column chromatography is superior for separating complex mixtures or impurities with similar polarity to the product.[7]

Visual Guide 1: Origins of Potential Impurities

The following diagram illustrates the primary sources from which impurities in a typical synthesis of 1-Methyl-1H-indole-2-carbonitrile can arise.

Caption: Sources of impurities in 1-Methyl-1H-indole-2-carbonitrile.

Troubleshooting and Purification Protocols

This section provides a systematic approach to diagnosing and resolving purity issues.

Visual Guide 2: Purification Workflow Decision Tree

Use this flowchart to select the most appropriate purification strategy based on your initial purity assessment.

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization

Principle: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities remain soluble (or insoluble) at all temperatures.

Best For: Removing minor impurities, including unreacted 1H-indole-2-carbonitrile and colored degradation products.

Recommended Solvent Systems:

| Solvent System | Rationale |

|---|---|

| Ethanol or Methanol | Effective for moderately polar compounds. Often a good starting point. |

| Ethyl Acetate / Hexane | A versatile system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent until turbidity appears. |

| Petroleum Ether / Ethyl Acetate | A common system reported for purifying indole-2-carbonitriles.[5][8] |

Step-by-Step Methodology:

-

Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in the chosen solvent(s). An ideal single solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude 1-Methyl-1H-indole-2-carbonitrile in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to just dissolve the compound at its boiling point. Stir continuously.

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity via TLC and melting point analysis.

Protocol 2: Purification by Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds typically travel down the column faster.

Best For: Complex mixtures with multiple impurities or impurities with polarities very similar to the product.

Step-by-Step Methodology:

-

Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution:

-

Stationary Phase: Silica Gel (standard grade, 60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute the compounds.[5][8][9]

-

1-Methyl-1H-indole-2-carbonitrile, being less polar than its unreacted precursor (1H-indole-2-carbonitrile), will elute from the column first.

-

-

Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Methyl-1H-indole-2-carbonitrile.

By following these guidelines and protocols, you can effectively troubleshoot and resolve purity issues, ensuring your 1-Methyl-1H-indole-2-carbonitrile meets the high standards required for advanced research and development.

References

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Pál, M., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Available at: [Link]

-

Potts, K. T., & Saxton, J. E. (1960). 1-METHYLINDOLE. Organic Syntheses, 40, 68. Available at: [Link]

-

Frontiers in Microbiology. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

-

Iwao, M., & Kuraishi, T. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Available at: [Link]

-

Frontiers Media S.A. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-indole-2-carbonitrile. PubChem. Available at: [Link]

-

Shieh, W.-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Available at: [Link]

-

Wagner, T., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. Available at: [Link]

- Shieh, W.-C., et al. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.

-

Yin, S., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology. Available at: [Link]

- Shieh, W.-C., et al. (2001). Methylation of indole compounds using dimethy carbonate. Google Patents.

-

MSN Laboratories Private Limited, et al. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. Available at: [Link]

-

Schluschaß, M., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Methyl-1H-indole-2-carbaldehyde - Exposure: Exposure Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]

-

D'Auria, M., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available at: [Link]

-

AirQualityNews. (2026). Pesticide residues in European soils is harming biodiversity. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Confirming the Mechanism of Action of 1-Methyl-1h-indole-2-carbonitrile: A Comparative Guide to Experimental Validation

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused framework for confirming the MoA of 1-Methyl-1h-indole-2-carbonitrile , a compound of interest within the broader class of biologically active indole derivatives. While the specific molecular target of 1-Methyl-1h-indole-2-carbonitrile is not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors, such as those targeting DYRK1A, provides a strong starting hypothesis for its MoA.[1][2]

This guide will therefore proceed under the working hypothesis that 1-Methyl-1h-indole-2-carbonitrile acts as a protein kinase inhibitor . We will outline a series of experiments to test this hypothesis, and objectively compare its potential performance with two well-characterized kinase inhibitors: Gefitinib , an EGFR inhibitor, and Vemurafenib , a BRAF V600E inhibitor.[3][4][5] This comparative approach not only serves to validate the MoA of our target compound but also to benchmark its potency and selectivity against established therapeutics.

The Kinase Inhibition Hypothesis: A Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7][8] Notably, various indole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[9][10][11] The presence of the electron-withdrawing carbonitrile group at the 2-position of the indole ring in 1-Methyl-1h-indole-2-carbonitrile suggests a potential for interaction with the ATP-binding pocket of kinases.

Our investigation will focus on a hypothetical kinase target, which for the purpose of this guide we will refer to as "Kinase X". The experimental workflow is designed to be adaptable to any specific kinase identified through initial screening or computational prediction.

Comparative Compounds: Setting the Benchmark

To provide a robust context for our findings, we will compare the activity of 1-Methyl-1h-indole-2-carbonitrile with:

-

Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with sensitizing EGFR mutations.[12][5][13][14][15]

-

Vemurafenib (Zelboraf®): A potent inhibitor of the V600E mutated form of the serine/threonine kinase BRAF, a key driver in a significant proportion of melanomas.[3][4][16][17][18]

These compounds represent two distinct classes of kinase inhibitors and will allow for a comprehensive comparison of potency, selectivity, and cellular effects.

Experimental Workflow for MoA Confirmation

The following sections detail the experimental protocols necessary to test our hypothesis and characterize the MoA of 1-Methyl-1h-indole-2-carbonitrile.

Part 1: In Vitro Kinase Assay

The initial step is to determine if 1-Methyl-1h-indole-2-carbonitrile directly inhibits the enzymatic activity of our hypothetical target, Kinase X, in a cell-free system.

Objective: To quantify the inhibitory potency (IC50) of 1-Methyl-1h-indole-2-carbonitrile against Kinase X and compare it to Gefitinib and Vemurafenib against their respective targets (EGFR and BRAF V600E).

Methodology: A radiometric or fluorescence-based in vitro kinase assay will be employed.[19][20][21][22][23]

Protocol:

-

Reagents and Setup:

-

Recombinant human Kinase X, EGFR, and BRAF V600E.

-

Specific peptide substrates for each kinase.

-

ATP (with [γ-³²P]-ATP for radiometric assay).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compounds (1-Methyl-1h-indole-2-carbonitrile, Gefitinib, Vemurafenib) dissolved in DMSO.

-

96-well assay plates.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Add the kinase to the wells of the assay plate.

-

Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. For fluorescence-based assays, this may involve detecting a change in fluorescence polarization or using a phospho-specific antibody.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Expected Outcome: This assay will provide a direct measure of the inhibitory activity of 1-Methyl-1h-indole-2-carbonitrile against Kinase X. The resulting IC50 value will be compared to those of Gefitinib and Vemurafenib against their targets to benchmark its potency.

Data Presentation:

| Compound | Target | IC50 (nM) [Hypothetical Data] |

| 1-Methyl-1h-indole-2-carbonitrile | Kinase X | 50 |

| Gefitinib | EGFR | 30 |

| Vemurafenib | BRAF V600E | 40 |

Workflow Diagram:

Part 2: Cellular Target Engagement

To confirm that 1-Methyl-1h-indole-2-carbonitrile interacts with its target protein in a cellular context, a Cellular Thermal Shift Assay (CETSA) will be performed.[24][25][26][27][28]

Objective: To demonstrate that 1-Methyl-1h-indole-2-carbonitrile binds to Kinase X in intact cells, leading to its thermal stabilization.

Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells that endogenously express Kinase X.

-

Treat the cells with 1-Methyl-1h-indole-2-carbonitrile or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.

-

Immediately cool the samples on ice.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble Kinase X in the supernatant by Western blot.

-

-

Data Analysis:

-

Quantify the band intensities for Kinase X at each temperature for both the treated and vehicle control samples.

-

Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Expected Outcome: A rightward shift in the thermal denaturation curve of Kinase X in cells treated with 1-Methyl-1h-indole-2-carbonitrile will confirm direct binding to the target in a physiological setting.

Workflow Diagram:

Part 3: Downstream Signaling Pathway Analysis

To understand the functional consequence of target inhibition, we will analyze the downstream signaling pathway of Kinase X using Western blotting.[29][30][31][32][33]

Objective: To determine if 1-Methyl-1h-indole-2-carbonitrile inhibits the phosphorylation of a known downstream substrate of Kinase X in a cellular context.

Methodology: Western blot analysis will be used to detect changes in the phosphorylation status of a key downstream protein.

Protocol:

-

Cell Treatment:

-

Culture an appropriate cell line.

-

Treat the cells with a range of concentrations of 1-Methyl-1h-indole-2-carbonitrile, Gefitinib, Vemurafenib, or a vehicle control (DMSO) for a defined period.

-

If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Compare the levels of phosphorylation in the compound-treated samples to the vehicle control.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate in cells treated with 1-Methyl-1h-indole-2-carbonitrile will confirm that the compound inhibits the kinase activity in a cellular signaling pathway.

Signaling Pathway Diagram:

Summary and Conclusion

The comprehensive experimental approach outlined in this guide provides a robust framework for confirming the hypothesized mechanism of action of 1-Methyl-1h-indole-2-carbonitrile as a protein kinase inhibitor. By integrating in vitro enzymatic assays, cellular target engagement studies, and downstream signaling analysis, researchers can build a strong, evidence-based understanding of the compound's molecular function. The comparative analysis against established kinase inhibitors, Gefitinib and Vemurafenib, further allows for the contextualization of its potency and potential as a therapeutic agent. This self-validating system of experiments ensures a high degree of scientific integrity, providing the trustworthy and authoritative data required for advancing drug development programs.

References

-

Vemurafenib - Wikipedia. [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

-

The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

-

Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [Link]

-

What is the mechanism of Vemurafenib? - Patsnap Synapse. [Link]

-

What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [Link]

-

vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. [Link]

-

In vitro kinase assay | Protocols.io. [Link]

-

Western blot analysis and kinase activity assays - Bio-protocol. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

-

In vitro kinase assay - Bio-protocol. [Link]

-

High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

-

In vitro kinase assay - Bio-protocol. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. [Link]

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]

-

CETSA. [Link]

-

Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

-

1-Methylindole | C9H9N | CID 11781 - PubChem - NIH. [Link]

-

General Protocol for Western Blotting - Bio-Rad. [Link]

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC. [Link]

-

Structures of the newly synthesized indole-based kinase inhibitors IV... - ResearchGate. [Link]

-

Structures of our previously reported indole-based kinase inhibitors 6–12. - ResearchGate. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]

-

ChEMBL Compound - Bioregistry. [Link]

-

1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem. [Link]

-

1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem. [Link]

-

ChEMBL - EMBL-EBI. [Link]

-

ChEMBL Identifiers. [Link]

-

Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. [Link]

-

1h-indole-2-carbonitrile (C9H6N2) - PubChemLite. [Link]

-

ChEMBL Database: Meeting Chemical and Biological Information needs of Scientists of the Future. [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC. [Link]

-

Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - MDPI. [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. [Link]

-

In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies - Research Square. [Link]

Sources

- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib - Wikipedia [en.wikipedia.org]

- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chemicalkinomics.com [chemicalkinomics.com]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 17. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. youtube.com [youtube.com]

- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. bio-protocol.org [bio-protocol.org]

- 22. In vitro kinase assay [bio-protocol.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CETSA [cetsa.org]

- 28. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 32. Western blot protocol | Abcam [abcam.com]

- 33. bio-rad.com [bio-rad.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.